molecular formula C14H8F3N3O B7891549 7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one

7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one

Cat. No.: B7891549
M. Wt: 291.23 g/mol
InChI Key: UHLXRHFEOHUNLZ-UHFFFAOYSA-N
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Description

Compound “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields. The compound’s structure and reactivity make it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [additional reagents].

    Step 3: Final purification and isolation of “this compound”.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: for the initial synthesis.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: such as crystallization or chromatography.

Types of Reactions:

    Oxidation: “this compound” undergoes oxidation reactions in the presence of oxidizing agents like [specific oxidants].

    Reduction: Reduction reactions involve reducing agents such as [specific reductants].

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: [Specific oxidants], temperature, and solvent conditions.

    Reduction: [Specific reductants], pressure, and catalyst presence.

    Substitution: [Specific nucleophiles or electrophiles], solvent, and temperature.

Major Products:

    Oxidation Products: [List of major oxidation products].

    Reduction Products: [List of major reduction products].

    Substitution Products: [List of major substitution products].

Scientific Research Applications

“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its role in drug development and disease treatment.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism by which “7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” exerts its effects involves:

    Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.

    Pathways Involved: The biochemical pathways influenced by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

“7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: [List of similar compounds].

    Comparison: Differences in structure, reactivity, and applications that make “this compound” distinct.

This detailed article provides a comprehensive overview of “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[3-(trifluoromethyl)pyridin-2-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXRHFEOHUNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)N=CN3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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